N-(2-hydroxyethyl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide
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Overview
Description
N-(2-hydroxyethyl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound belongs to the class of imidazo[2,1-c][1,2,4]triazines, which are known for their diverse biological activities and potential therapeutic applications.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoethanol with a suitable carboxylate derivative in the presence of a catalyst such as piperidine under reflux conditions . This reaction leads to the formation of the desired imidazo[2,1-c][1,2,4]triazine ring system.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, solid-phase synthesis, and multicomponent reactions are often employed to optimize the production process . These methods allow for efficient and cost-effective synthesis on a larger scale.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various substituted imidazo[2,1-c][1,2,4]triazine derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets may vary depending on the specific application and the nature of the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds containing the imidazole ring, such as metronidazole and omeprazole, which exhibit a range of biological activities.
Triazine Derivatives: Compounds like melamine and cyanuric acid, known for their industrial and biological applications.
Uniqueness
N-(2-hydroxyethyl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is unique due to its specific structural features, which confer
Properties
IUPAC Name |
N-(2-hydroxyethyl)-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3/c20-9-6-15-12(21)11-13(22)19-8-7-18(14(19)17-16-11)10-4-2-1-3-5-10/h1-5,20H,6-9H2,(H,15,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGODPPGLUYDVQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=NN=C2N1C3=CC=CC=C3)C(=O)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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